(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1454843-78-7
VCID: VC2973914
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

CAS No.: 1454843-78-7

Cat. No.: VC2973914

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid - 1454843-78-7

Specification

CAS No. 1454843-78-7
Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1
Standard InChI Key VEIYKHIPSJIVRK-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O

Introduction

Chemical Structure and Properties

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid features a unique spirocyclic structure consisting of a cyclopropane ring fused with a pyrrolidine ring. The compound contains a carboxylic acid group at the 6-position with (R) stereochemistry and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
CAS Number1454843-78-7
Physical StateOil
Optical Rotation[α]ᴅ²⁵ –21.92 (c 1.00, CHCl₃)
SolubilitySoluble in organic solvents like dichloromethane, DMSO
Storage ConditionsRoom temperature

Structural Features

The compound contains several key structural features that contribute to its utility in medicinal chemistry:

  • A spirocyclic core with a cyclopropane ring fused to a pyrrolidine ring

  • A stereogenic center at the 6-position with (R) configuration

  • A Boc protecting group on the nitrogen, providing stability and facilitating further reactions

  • A carboxylic acid functional group that allows for versatile derivatization

Nomenclature and Identifiers

IUPAC and Systematic Names

The compound is known by several systematic names in chemical databases and literature:

  • (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid (IUPAC)

  • (R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6R)-

Chemical Identifiers

Identifier TypeValueSource
CAS Registry1454843-78-7
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1
InChIKeyVEIYKHIPSJIVRK-MRVPVSSYSA-N
SMILESCC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)O

Synthesis Methods

Several approaches have been developed for the synthesis of (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, each with specific advantages for different applications.

Enantioselective Synthesis from 4-Methyleneproline

One effective approach involves the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, followed by cyclopropanation and Boc protection:

  • Synthesis of the 4-methyleneproline scaffold through a one-pot double allylic alkylation

  • Cyclopropanation of the exocyclic methylene group

  • Introduction of the Boc protecting group

  • Resolution to obtain the desired (R)-enantiomer

Patent-Disclosed Synthetic Route

A patent-disclosed method involves:

  • Addition of dihalo carbene to an exocyclic alkene double bond

  • Formation of dihalogenated cyclopropane intermediate

  • Reductive hydrodehalogenation to obtain the spirocyclic structure

  • Introduction of the Boc group and resolution to isolate the (R)-enantiomer

Synthesis via Reductive Cyclopropanation

Another approach utilizes metal carbenoid chemistry:

  • Treatment of 4-exocyclic methylene-substituted proline with a metal carbenoid

  • Generation through Simmons-Smith reaction or its variations (e.g., Et₂Zn/ClCH₂I, Et₂Zn/CH₂I₂/CF₃COOH)

  • Resolution to obtain the desired enantiomer

Improved Synthesis Method

A more practical method for large-scale synthesis involves:

  • Using CBr₃CO₂Na as a reagent in the presence of Bu₄NBr

  • Reaction in dichloromethane at 70°C

  • Isolation of the product through filtration and extraction

  • Resolution to obtain the (R)-enantiomer with high purity

This method has been reported to provide the product with yields of approximately 78-85%.

Applications and Significance

Pharmaceutical Intermediate

(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid serves as a key intermediate in the synthesis of several important pharmaceutical compounds:

  • Used in the synthesis of hepatitis C virus (HCV) NS5A inhibitors

  • Critical component in the preparation of antiviral medications

  • Specifically utilized in the synthesis of ledipasvir, an important HCV treatment

Chemical Building Block

The compound also functions as a versatile building block in medicinal chemistry:

  • The carboxylic acid group allows for amide bond formation with various amines

  • The protected nitrogen can be deprotected for further functionalization

  • The rigid spirocyclic structure provides conformational constraints in drug design

An example reaction showing its use as a building block involves coupling with 4-(pyridin-3-yl)pyrimidin-2-amine in the presence of NMI and MsCl, yielding the desired product with 44% yield .

Research Findings

Structure-Activity Relationship Studies

Research has shown that the stereochemistry at the 6-position is critical for the biological activity of the derivatives:

  • The (R)-configuration is generally preferred for antiviral activity

  • Racemization can reduce binding affinity by >90% in certain applications

  • The spirocyclic structure contributes to favorable pharmacokinetic properties

Patent Literature Findings

Patent literature reveals several important aspects of this compound:

  • Processes for large-scale preparation with improved yields have been developed

  • Methods to enhance the stereochemical purity have been discovered

  • New applications in drug design continue to emerge

One patent describes a preparation method of an antiviral drug ledipasvir chiral intermediate using (R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlighting its industrial importance .

Recent Research Developments

Recent research has focused on:

  • Improving synthetic methods to increase yields and reduce waste

  • Developing more environmentally friendly approaches

  • Exploring new applications in medicinal chemistry

A 2020 publication describes an enantioselective approach to the synthesis of this compound with high optical purity, demonstrating continued interest in optimizing its preparation .

Comparison with Related Compounds

Comparison with (S)-Enantiomer

The (S)-enantiomer, (S)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1), differs in several important aspects:

Property(R)-Enantiomer(S)-EnantiomerSource
CAS Number1454843-78-71129634-44-1
Optical Rotation[α]ᴅ²⁵ –21.92 (c 1.00, CHCl₃)[α]ᴅ²⁵ –27.7 (c 1.00, CHCl₃)
InChIKeyVEIYKHIPSJIVRK-MRVPVSSYSA-NVEIYKHIPSJIVRK-QMMMGPOBSA-N
Biological ActivityGenerally preferred for HCV inhibitorsLess active in certain applications

Related Derivatives

Several related compounds have been synthesized and studied:

  • Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS: 1296797-07-3)

  • Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate (CAS: 1441673-92-2)

  • (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 197142-34-0)

These compounds share structural similarities but differ in their protecting groups, salt forms, or stereochemistry.

QuantityPrice (EUR)Source
100 mg226.00 €
250 mg269.00 €
1 g908.00 €
5 g3,015.00 €

Quality Specifications

Commercial samples typically meet the following specifications:

  • Purity: ≥97% (typically determined by HPLC)

  • Optical purity: ≥98% ee

  • Identity confirmed by NMR and mass spectrometry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator